Benzazepinone

描述

属性

IUPAC Name |

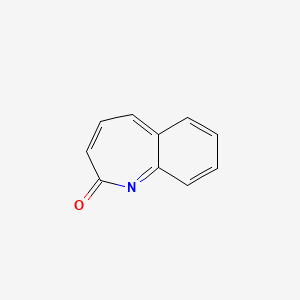

1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQMNFRCBKOMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=CC(=O)N=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction of 3,4-Dimethoxyphenylacetic Acid with Aminoacetaldehyde Dimethyl Acetal

The most industrially scalable method involves reacting 3,4-dimethoxyphenylacetic acid (III) with aminoacetaldehyde dimethyl acetal in toluene, catalyzed by boric acid. This step forms N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (V) with a 2.5:1 solvent-to-substrate ratio. The subsequent ring-closure reaction uses methanesulfonic acid (7-fold excess relative to (III) ) at 20–25°C, yielding 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one (II) in 75–85% purity (99.0–99.5% by HPLC).

Key Advantages:

Limitations:

Fischer Indole Reaction-Based Synthesis

Formation of Indolo-Benzazepinones

Paullone isomers, including 7,8-dihydroindolo[2,3-d]benzazepin-6(5H)-one, are synthesized via Fischer indolization. 2-Nitrophenylacetyl acetoacetate reacts with 1-benzyl-1-phenylhydrazine in acetic acid, yielding methyl 2-(1-benzyl-3-(2-nitrophenyl)-1H-indol-2-yl)acetate (2a) in 55% yield. Trimethylaluminum-mediated amidation then cyclizes the intermediate to form the benzazepinone core with 80% efficiency.

Key Features:

-

Functional Group Tolerance : Compatible with nitro and benzyl groups.

-

Crystallographic Validation : Structures confirmed via SC-XRD.

Divergent Synthesis via Remote Oxygen Transposition

Thermal Rearrangement of o-Nitrophenyl Alkynes

A novel approach employs o-nitrophenyl alkynes undergoing thermal oxygen transposition to form benzazepines. For example, heating 1a at 110°C in toluene yields benzazepine 2a in 81% yield via nitrone intermediate formation. This method achieves high atom economy and enables access to polycyclic frameworks with quaternary centers.

Applications:

Azide Rearrangement Strategy

Suzuki Coupling and Azide Cyclization

Ortho-arylmethylbenzyl azides (17) are precursors for benzoazepines. Starting from 2-formylphenyl boronic acid (19a) , Suzuki coupling with 3-methoxybenzyl chloride (20c-Cl) forms biarylmethane aldehyde (21c) in 76% yield. Subsequent reduction, bromination, and azide treatment yield 17 , which rearranges to benzazepinones under thermal conditions.

Optimization Insights:

-

Solvent Effects : Toluene minimizes side reactions compared to ethanol.

-

Moderate Yields : Three-step sequence achieves 48–76% efficiency.

Comparative Analysis of Preparation Methods

Challenges and Innovations

化学反应分析

Chemical Reactions Involving Benzazepinone

This compound undergoes several key chemical reactions that facilitate the synthesis of various derivatives. These reactions include azide rearrangement, cyclization, and electrocyclization processes.

Azide Rearrangement

Recent studies have highlighted a novel synthetic method for constructing benzazepine analogues through azide rearrangement. This method utilizes ortho-arylmethylbenzyl azide derivatives as precursors. The reaction conditions have been optimized using triflic acid (TfOH) as the catalyst, yielding moderate to excellent results.

Table 1: Reaction Conditions for Azide Rearrangement

| Entry | TfOH (equiv) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 1.0 | DCM (0.10 M) | 89 |

| 2 | 1.0 | PhMe (0.10 M) | 93 |

| 3 | 1.0 | PhMe (0.05 M) | 84 |

This method has been effective in synthesizing various benzazepine derivatives, which were subsequently evaluated for biological activity against human kidney cell lines, indicating a promising avenue for further pharmacological exploration .

Cyclization Reactions

This compound can also be formed through cyclization reactions involving nitrile ylides. A study demonstrated that the relative rates of cyclization could be influenced by the substituents on the reactants, affecting the product distribution significantly.

Table 2: Product Ratios from Cyclization Reactions

| Substituent Type | Product Ratio (Benzazepine:Other) |

|---|---|

| Alkenyl | >100:1 |

| Thiophene | >100:1 |

| Substituted Aryl | Variable, dependent on electronic nature |

The findings indicate that substituents at specific positions can enhance or inhibit the reactivity of the cyclization process, providing insights into designing more effective synthetic routes for this compound derivatives .

Electrocyclization

Electrocyclization is another critical reaction pathway for this compound formation. Studies have shown that this process can occur via intramolecular competition, where different pathways are compared based on their reactivity under specific conditions.

Mechanistic Insights

The mechanism of action for this compound involves the formation of iminium ions during azide rearrangement, which subsequently undergoes nucleophilic attack leading to product formation. The stability of intermediates and the nature of substituents play vital roles in determining reaction outcomes.

Table 3: Cytotoxic Activity of Benzazepine Analogues

| Compound ID | IC50 (μM) | Comparative Activity |

|---|---|---|

| 18c | 65.68 | Comparable to Diazepam |

| 18h | 87.90 | Comparable to Diazepam |

| 18n | Varies | Significant anxiolytic effect |

These findings suggest that modifications in the this compound structure can lead to significant differences in biological activity, highlighting their potential as therapeutic agents .

科学研究应用

Pharmacological Activities

Benzazepinone derivatives exhibit a wide range of pharmacological activities, making them valuable in drug development. Key applications include:

- Antidepressant Properties : Benzazepine derivatives have been identified as potential antidepressants, with studies indicating their efficacy in modulating neurotransmitter systems related to mood regulation .

- Anti-hypertensive Effects : Certain this compound compounds have shown promise as anti-hypertensive agents, helping to lower blood pressure through various mechanisms .

- Anti-diabetic Activity : Research has demonstrated that specific this compound derivatives can act as glycogen phosphorylase inhibitors, which are significant for managing hyperglycemia and type 2 diabetes. For instance, compound 5d exhibited potent activity against glycogen phosphorylase with an IC50 of 0.25 ± 0.05 μM and effectively reduced fasting blood glucose levels in hyperglycemic mouse models .

- Neuroprotective Effects : Benzazepinones have been investigated for their neuroprotective properties, particularly as selective inhibitors of histone deacetylase 6 (HDAC6). These compounds can penetrate the blood-brain barrier and have shown efficacy in reducing cerebral infarction in animal models of ischemic stroke .

Case Study 1: Glycogen Phosphorylase Inhibition

A study focused on synthesizing novel this compound derivatives revealed their potential as glycogen phosphorylase inhibitors. Among the tested compounds, derivative 5d was highlighted for its significant inhibitory effect on rabbit muscle glycogen phosphorylase and its ability to lower blood glucose levels in hyperglycemic mice models. Molecular docking simulations provided insights into the binding modes of these compounds, supporting their development as anti-diabetic agents .

Case Study 2: Neuroprotective Agents

Another investigation explored the design of brain-penetrant benzazepine derivatives aimed at inhibiting HDAC6. Compound 5 demonstrated low nanomolar potency (IC50 = 1.8 nM) with a favorable brain/plasma ratio (2.30), indicating excellent brain bioavailability. In vivo studies showed that this compound significantly reduced cerebral infarction and improved neurobehavioral outcomes in rats subjected to transient middle cerebral artery occlusion .

Summary Table of Applications

作用机制

The mechanism of action of benzazepinone involves its interaction with specific molecular targets. For example, certain this compound derivatives act as chemokine receptor antagonists, inhibiting the CCR2 and CCR5 receptors, which play crucial roles in inflammatory processes . The binding of this compound to these receptors disrupts the signaling pathways involved in the recruitment and trafficking of immune cells, thereby exerting anti-inflammatory effects .

相似化合物的比较

Table 1: Antihypertensive Activity Comparison

| Compound | Class | Duration (Hours) | ED₅₀ (mg/kg) | Metabolic Stability |

|---|---|---|---|---|

| Diltiazem | Benzothiazepinone | 6–8 | 10–15 | Moderate |

| This compound 17c | This compound | >24 | 0.5–1.0 | High |

| TA-3090 | Benzothiazepinone | 12 | 2–3 | Low |

This compound vs. Benzoxazepinones

Benzoxazepinones are structurally analogous but replace the azepine nitrogen with oxygen. Key differences include:

- Pharmacological Targets: Benzoxazepinones are optimized as XIAP BIR2-selective apoptosis inhibitors (e.g., compound 40, BIR2 IC₅₀ = 50 nM) , whereas benzazepinones target ion channels and enzymes.

- Synthetic Utility: Benzoxazepinones serve as intermediates for benzodiazepines, unlike benzazepinones, which are direct drug candidates .

This compound vs. Paullones

Paullones are indole-fused benzazepinones acting as CDK1 inhibitors. However:

- Activity-Structure Discordance: Paullones exhibit antitumor activity independent of CDK1 inhibition, unlike benzazepinones, where activity correlates with target binding (e.g., calcium channel blockade) .

This compound vs. Sodium Channel Blockers

Benzazepinones are state-dependent Nav1.7 inhibitors for neuropathic pain:

- Selectivity: this compound 17 inhibits Nav1.7 (IC₅₀ = 90 nM) with >10-fold selectivity over Nav1.5 and Nav1.2, unlike non-selective chromane derivatives .

- In Vivo Efficacy: Orally administered benzazepinones reduce mechanical hyperalgesia in rat models at 30 mg/kg, comparable to gabapentin but with improved pharmacokinetics .

Table 2: Sodium Channel Inhibition Profiles

| Compound | Nav1.7 IC₅₀ (nM) | Nav1.5 IC₅₀ (nM) | Selectivity (Nav1.7/Nav1.5) |

|---|---|---|---|

| This compound 17 | 90 | >13,000 | >144 |

| Chromane [18] | <66 | >13,000 | >200 |

| Imidazopyridine | 120 | >10,000 | >83 |

This compound vs. Enzyme Inhibitors

- Glycogen Phosphorylase (GP): this compound 5d inhibits GP (IC₅₀ = 0.25 μM) and reduces fasting blood glucose in hyperglycemic mice, outperforming earlier oxadiazole-based inhibitors .

- Binding Modes: Docking studies reveal benzazepinones occupy the GP purine-binding site, forming hydrogen bonds with Asn284 and Asp338, a mechanism distinct from caffeine-derived inhibitors .

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。